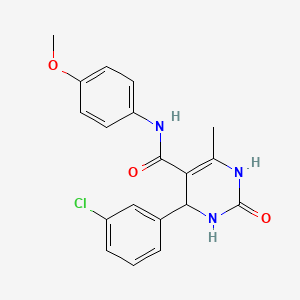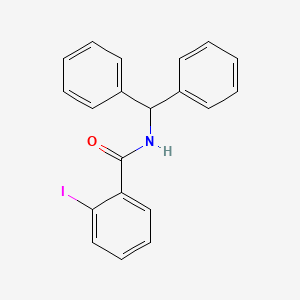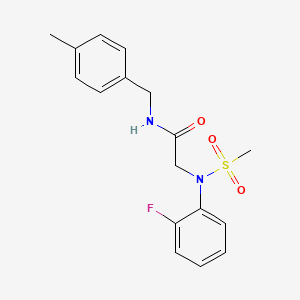![molecular formula C18H20Cl2O2 B5158017 1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene](/img/structure/B5158017.png)
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene is an organic compound that belongs to the class of chlorinated aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a hexoxy chain that is further substituted with a chlorophenoxy group. The molecular structure of this compound imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 3-Chlorophenoxyhexanol: The 3-chlorophenol is reacted with hexanol in the presence of a base to form 3-chlorophenoxyhexanol.
Chlorination: The final step involves the chlorination of 3-chlorophenoxyhexanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Applications De Recherche Scientifique
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chlorophenoxy group enhances its ability to interact with hydrophobic pockets in proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene can be compared with other similar compounds such as:
1-Chloro-3-phenoxybenzene: This compound lacks the hexoxy chain, making it less hydrophobic and potentially less bioactive.
1-Chloro-4-phenoxybenzene: The position of the chlorine atom on the benzene ring differs, which can affect its reactivity and biological activity.
3-Chlorophenylphenyl ether: This compound has a similar structure but lacks the hexoxy chain, affecting its solubility and reactivity.
The unique structure of this compound, with its extended hexoxy chain and chlorophenoxy group, imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O2/c19-15-7-5-9-17(13-15)21-11-3-1-2-4-12-22-18-10-6-8-16(20)14-18/h5-10,13-14H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWOLKJSNLCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-Chlorophenyl)-phenylmethyl]urea](/img/structure/B5157936.png)

![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)
![(5Z)-1-(4-ethylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5157958.png)



![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)

![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![Bis[4-(4-propylcyclohexyl)cyclohexyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5158027.png)
